molecular formula C20H20F2N2O4 B1311844 gamma-Secretase Inhibitor XVI CAS No. 208255-51-0

gamma-Secretase Inhibitor XVI

Cat. No.: B1311844
CAS No.: 208255-51-0
M. Wt: 390.4 g/mol
InChI Key: XAPDRNSTUYCSQC-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

Gamma-Secretase Inhibitor XVI is a cell-permeable inhibitor that prevents early Aβ oligomerization by selectively blocking the formation of Aβ dimers and trimers . It inhibits the activity of gamma-secretase, thereby preventing the cleavage of its substrates . By inhibiting gamma-secretase, the compound interferes with the production of Aβ peptides, which are integral to the “amyloid hypothesis” of Alzheimer’s disease .

Biochemical Pathways

The inhibition of gamma-secretase by this compound affects the amyloidogenic pathway, which leads to the accumulation of Aβ peptides. This accumulation is believed to trigger a cascade of pathological events, including the formation of neurofibrillary tangles and inflammatory responses, leading to widespread neurodegeneration and ultimately Alzheimer’s disease .

Pharmacokinetics

For instance, nirogacestat, another gamma-secretase inhibitor, has been found to increase the exposure of CYP3A substrates .

Result of Action

The inhibition of gamma-secretase by this compound results in a decrease in the production of Aβ peptides . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy due to potential drug-drug interactions . Furthermore, the physiological environment, such as the state of the disease and individual patient characteristics, can also impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Gamma-Secretase Inhibitor XVI plays a crucial role in biochemical reactions by inhibiting the activity of the gamma-secretase enzyme complex. This enzyme complex is responsible for the proteolytic cleavage of several important substrates, including amyloid precursor protein and Notch receptors. By inhibiting gamma-secretase, this compound prevents the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage by this compound affects cell differentiation and proliferation, making it a potential therapeutic agent for certain cancers .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, the inhibition of gamma-secretase by this compound reduces the production of amyloid-beta peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease. In cancer cells, the inhibition of Notch signaling by this compound can lead to reduced cell proliferation and increased apoptosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the gamma-secretase enzyme complex, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrates such as amyloid precursor protein and Notch receptors. By blocking the formation of amyloid-beta peptides, this compound reduces the neurotoxic effects associated with Alzheimer’s disease. Additionally, the inhibition of Notch receptor cleavage disrupts Notch signaling, leading to altered cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-secretase activity, resulting in reduced amyloid-beta production and altered Notch signaling. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit gamma-secretase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and immunosuppression. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of amyloid precursor protein and Notch receptors. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting gamma-secretase, this compound alters the processing of amyloid precursor protein and Notch receptors, leading to changes in the levels of their respective metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its effectiveness in inhibiting gamma-secretase activity and modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its ability to inhibit gamma-secretase and modulate cellular processes, further highlighting its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Secretase Inhibitor XVI typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Gamma-Secretase Inhibitor XVI undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to gamma-Secretase Inhibitor XVI include:

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for gamma-secretase, which allows for targeted inhibition of the enzyme without affecting other proteases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440198
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208255-51-0
Record name gamma-Secretase Inhibitor XVI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.